molecular formula C19H27N5O5 B1678771 尼非卡兰 CAS No. 130636-43-0

尼非卡兰

货号 B1678771
CAS 编号: 130636-43-0
分子量: 405.4 g/mol
InChI 键: InChI=1S/C19H27N5O5/c1-21-17(14-18(26)22(2)19(21)27)20-9-11-23(12-13-25)10-3-4-15-5-7-16(8-6-15)24(28)29/h5-8,14,20,25H,3-4,9-13H2,1-2H3
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Nifekalant is a class III antiarrhythmic agent approved in Japan for the treatment of arrhythmias and ventricular tachycardia . It is also under investigation in clinical trials . It is a nonselective K+ channel blocker without any β-blocking actions .


Molecular Structure Analysis

The molecular formula of Nifekalant is C19H27N5O5 . Its average mass is

科学研究应用

Application in Ventricular Tachyarrhythmias

Specific Scientific Field

Pharmacokinetics and Pharmacodynamics

Summary of the Application

Nifekalant hydrochloride is a class III antiarrhythmic agent which could increase the duration of the action potential and the effective refractory period of ventricular and atrial myocytes by blocking the K+ current . It is used to prevent ventricular tachycardia/ventricular fibrillation .

Methods of Application or Experimental Procedures

A single-center, randomized, blind, dose-ascending, placebo-controlled study was conducted to explore the intrinsic characteristics of nifekalant injection in healthy Chinese volunteers by a population pharmacokinetic (PK)-pharmacodynamic (PD) model approach . 42 subjects were enrolled in this study and received one of three dose plans .

Results or Outcomes

The popPK model of nifekalant injection could be described by a two-compartment model with first-order elimination . The population mean clearance (CL) was 53.8 L/h . The population mean distribution volume of the central (Vc) and peripheral (Vp) compartments was 8.27 L and 45.6 L, respectively .

Application in Atrial Fibrillation

Specific Scientific Field

Cardiology

Summary of the Application

Nifekalant is a new class III antiarrhythmic drug approved for the treatment of ventricular tachyarrhythmias, but its effectiveness in converting AF to sinus rhythm remains unclear .

Methods of Application or Experimental Procedures

A meta-analysis was conducted to investigate the effect of nifekalant in the conversion of AF . The study metrics included the success rate of the conversion of AF, the mean time to conversion, the success rate of 12 months after a single AF catheter ablation procedure and the incidence of adverse events .

Results or Outcomes

The risk ratio (RR) for successful conversion in the nifekalant and control groups was 1.95 . The mean difference for the mean time to conversion was -1.73 . Statistically significant differences were observed between nifekalant and control groups .

Application in Pharmacokinetics and Pharmacodynamics

Summary of the Application

Nifekalant hydrochloride is a class III antiarrhythmic agent which could increase the duration of the action potential and the effective refractory period of ventricular and atrial myocytes by blocking the K+ current . It is used to prevent ventricular tachycardia/ventricular fibrillation . However, due to the complicated dosing plan in clinic, the relationship among dosage, time, drug concentration and efficacy is not fully understood .

Results or Outcomes

Application in Severe Heart Failure

Summary of the Application

Intravenous amiodarone might be effective for arrhythmias refractory to Nifekalant in patients with severe heart failure .

Methods of Application or Experimental Procedures

The effectiveness of intravenous amiodarone was evaluated in the treatment of nifekalant-resistant in a group of arrhythmia patients with severe heart failure .

Results or Outcomes

The study reported that intravenous amiodarone was effective in the treatment of nifekalant-resistant in a group of arrhythmia patients with severe heart failure .

属性

IUPAC Name

6-[2-[2-hydroxyethyl-[3-(4-nitrophenyl)propyl]amino]ethylamino]-1,3-dimethylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O5/c1-21-17(14-18(26)22(2)19(21)27)20-9-11-23(12-13-25)10-3-4-15-5-7-16(8-6-15)24(28)29/h5-8,14,20,25H,3-4,9-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEBPANQZQGQPHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=O)N(C1=O)C)NCCN(CCCC2=CC=C(C=C2)[N+](=O)[O-])CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9046495
Record name Nifekalant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nifekalant

CAS RN

130636-43-0
Record name Nifekalant
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130636-43-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nifekalant [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130636430
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nifekalant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16008
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nifekalant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NIFEKALANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VZ7GZM43E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nifekalant
Reactant of Route 2
Reactant of Route 2
Nifekalant
Reactant of Route 3
Reactant of Route 3
Nifekalant
Reactant of Route 4
Reactant of Route 4
Nifekalant
Reactant of Route 5
Reactant of Route 5
Nifekalant
Reactant of Route 6
Reactant of Route 6
Nifekalant

Citations

For This Compound
1,570
Citations
P Liu, K Li, S Wang, M Liu… - Experimental and …, 2023 - spandidos-publications.com
… nifekalant and control groups. In conclusion, the results demonstrated that the success rate and time to conversion in the nifekalant … the conversion effect with nifekalant was significantly …
Number of citations: 2 www.spandidos-publications.com
H Nakaya, H Uemura - Cardiovascular drug reviews, 1998 - Wiley Online Library
… In this article, we review the electropharmacological effects of nifekalant on the basis of in vitro and in vivo studies, including clinical electrophysiological and pharmacokinetic studies. …
Number of citations: 45 onlinelibrary.wiley.com
G Karlis, N Iacovidou, P Lelovas… - … drugs and therapy, 2015 - Springer
… significantly higher with nifekalant compared to amiodarone (… were significantly higher with nifekalant during CPR and … higher with amiodarone compared to nifekalant (p < 0.001). …
Number of citations: 12 link.springer.com
IN Pantazopoulos, GT Troupis… - World journal of …, 2011 - ncbi.nlm.nih.gov
… The aim of the present study is to review the literature and discuss nifekalant’s potential use … , using keywords nifekalant, MS-551, amiodarone and lidocaine. Nifekalant hydrochloride, …
Number of citations: 20 www.ncbi.nlm.nih.gov
M Amino, K Yoshioka, O Iwata, H Fujikura… - Journal of …, 2003 - europepmc.org
Objectives Class I antiarrhythmic agents are not always effective in the treatment of life-threatening ventricular tachycardia/ventricular fibrillation (VT/VF) especially in patients with …
Number of citations: 15 europepmc.org
H Nakaya - Japanese Journal of Electrocardiology, 2005 - jstage.jst.go.jp
CAST 以後, 致死的な心室性不整脈の治療を目的に多くの K+ チャネル遮断薬の開発が試みられたが, その催不整脈作用から断念されたものも多く, 現在本邦で使用されている III 群抗不整脈薬は…
Number of citations: 0 www.jstage.jst.go.jp
S Yusu, T Ikeda, H Mera, M Miyakoshi, Y Miwa… - Circulation …, 2009 - jstage.jst.go.jp
Background: Intravenous amiodarone (AMD) has been used for the treatment of ventricular tachycardia/fibrillation (VT/VF) in emergency care medicine. However, AMD acts slowly and …
Number of citations: 26 www.jstage.jst.go.jp
M Zhang, G Shi, Y Sui, Y An, M Yan, Y Tang - Journal of Chromatography B, 2013 - Elsevier
In the present study, a simple, rapid, and accurate liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of the concentration of Nifekalant in …
Number of citations: 3 www.sciencedirect.com
J Hu, J Yu, Q Chen, J Hu, Q Huang, Z Xia… - Journal of the …, 2019 - Am Heart Assoc
… infusion of nifekalant were assessed on electrophysiological and clinical parameters. Nifekalant … Nifekalant also decreased the percentage of preexcited QRS complexes, heart rate, and …
Number of citations: 7 www.ahajournals.org
XF Ji, CS Li, S Wang, L Yang, LH Cong - Resuscitation, 2010 - Elsevier
… not yet evaluated whether nifekalant is superior to … nifekalant or amiodarone alone before defibrillation can terminate the VF, and (2) to compare the efficacy of intravenous (IV) nifekalant …
Number of citations: 34 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。